

Comparative Analysis of Substituted Benzenesulfonamide Analogs: In Vitro vs. In Vivo Anticancer Activity

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Compound of Interest

Compound Name: 3-Cyano-4-methylbenzenesulfonamide

Cat. No.: B3382709

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A comprehensive guide for researchers, scientists, and drug development professionals summarizing the pre-clinical anticancer performance of novel benzenesulfonamide derivatives. This guide focuses on their activity as carbonic anhydrase inhibitors and provides a comparative analysis of their in vitro and in vivo efficacy.

While specific data on a broad series of **3-Cyano-4-methylbenzenesulfonamide** analogs is not extensively available in the public domain, this guide provides a comparative overview of closely related substituted benzenesulfonamide and 4-methylbenzenesulfonamide analogs that have been evaluated for their anticancer properties. The benzenesulfonamide scaffold is a well-established pharmacophore, and its derivatives have been extensively studied as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to cancer progression.

In Vitro Activity of Benzenesulfonamide Analogs

The in vitro activity of benzenesulfonamide analogs is primarily assessed through enzymatic assays targeting specific carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and cytotoxicity assays against various cancer cell lines. The data presented below is a compilation from multiple studies and showcases the potency and selectivity of these compounds.

Carbonic Anhydrase Inhibition

Compound ID	Target Isoform	Inhibition Constant (K _i)	Reference
Series 1: Isatin-linked benzenesulfonamides		[1]	
9a	hCA IX	60.5 nM	[1]
9d	hCA IX	95.6 nM	[1]
9g	hCA IX	92.1 nM	[1]
9k	hCA IX	75.4 nM	[1]
9p	hCA XII	84.5 nM	[1]
Series 2: Anthraquinone-based benzenesulfonamides		[2]	
5c	hCA IX	IC ₅₀ = 40.58 nM	[2]
5h	hCA IX	IC ₅₀ = 46.19 nM	[2]
6c	hCA IX	IC ₅₀ = 34.88 nM	[2]
6h	hCA IX	IC ₅₀ = 30.06 nM	[2]
Series 3: Pyrazolo[4,3-c]pyridine Sulfonamides		[3]	
1f	hCA I	K _i = 58.8 nM	[3]
1g	hCA I	K _i < 10 nM (estimated)	[3]
1h	hCA I	K _i < 10 nM (estimated)	[3]
1k	hCA I	K _i < 10 nM (estimated)	[3]

Anticancer Cytotoxicity

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
Series 4: 4-Methylbenzenesulfonamide derivatives			
[4]			
14	MCF-7 (Breast)	20.4	[4]
16	MCF-7 (Breast)	18.3	[4]
20	MCF-7 (Breast)	26.3	[4]
Series 5: 4-(quinolin-1-yl)benzenesulfonamide derivatives			
[5]			
6a-u (select compounds)	Various	Showed interesting activity	[5]
Series 6: 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides			
[6]			
2	HOP-92 (Lung)	4.56	[6]
2	MDA-MB-468 (Breast)	21.0	[6]
2	SK-MEL-5 (Melanoma)	30.3	[6]

In Vivo Efficacy of Benzenesulfonamide Analogs

The in vivo anticancer activity of promising benzenesulfonamide analogs is typically evaluated in preclinical animal models, most commonly in xenograft studies using immunodeficient mice bearing human tumors.

Specific in vivo data for the compounds listed in the in vitro tables was not consistently available in the referenced literature. The following represents a general summary of findings

for other benzenesulfonamide analogs.

Studies on various benzenesulfonamide derivatives have demonstrated their ability to inhibit tumor growth in vivo. For instance, some analogs have shown significant tumor growth inhibition in xenograft models of breast, colon, and other solid tumors. The efficacy is often attributed to the inhibition of tumor-associated carbonic anhydrase IX, leading to a disruption of the tumor's pH regulation and subsequent cell death.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against various CA isoforms.^[3]

- Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compound is monitored over time.
- Procedure:
 - A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl).
 - The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme solution at various concentrations.
 - The mixture is incubated for a specific period to allow for inhibitor binding.
 - The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
 - The change in pH, resulting from the formation of bicarbonate and a proton, is monitored using a pH indicator (e.g., phenol red) and a stopped-flow spectrophotometer.
 - The initial rates of the reaction are calculated, and the IC₅₀ or K_i values are determined by plotting the reaction rates against the inhibitor concentrations.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

- Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
- Procedure:
 - Cancer cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
 - After the treatment period, the medium is replaced with fresh medium containing MTT solution.
 - The plates are incubated for a few hours to allow for the formation of formazan crystals.
 - The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
 - The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

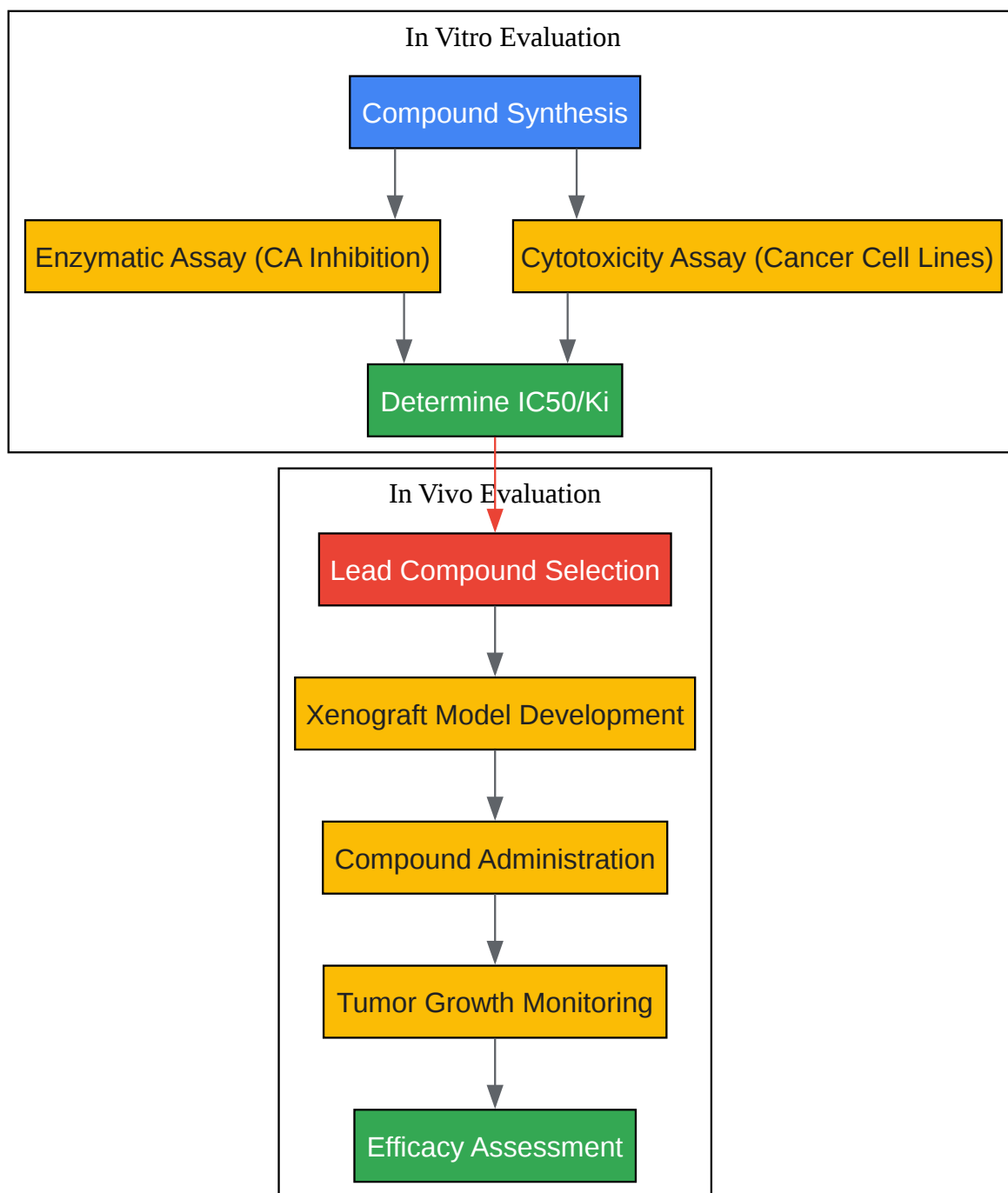
In Vivo Xenograft Study

Xenograft models are commonly used to evaluate the in vivo anticancer efficacy of drug candidates.

- Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

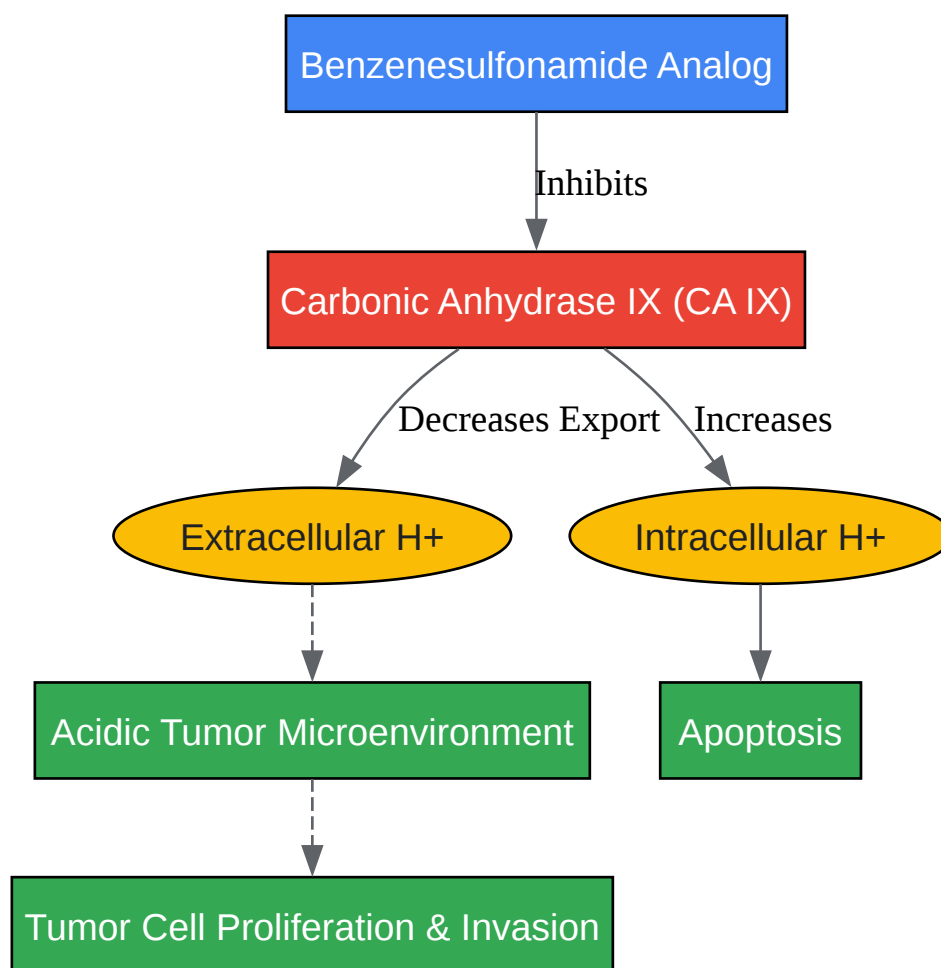
- Procedure:
 - A specific number of human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
 - The mice are monitored regularly for tumor formation.
 - Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
 - The treatment group receives the test compound via a specific route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
 - Tumor volume is measured periodically using calipers.
 - At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
 - The antitumor efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.

Visualizations



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Caption: Experimental workflow for evaluating benzenesulfonamide analogs.



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Caption: Hypothesized signaling pathway of benzenesulfonamide analogs.

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